molecular formula C20H21N3O3 B2436646 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941939-36-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2436646
CAS RN: 941939-36-2
M. Wt: 351.406
InChI Key: CBVYEYVVOJSJPV-UHFFFAOYSA-N
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Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is a compound that has been synthesized in the reaction between tryptamine and naproxen . It’s a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an indole ring, which is a prevalent moiety in many natural products and drugs .


Chemical Reactions Analysis

The specific chemical reactions involving “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 C . Its molecular weight is 475.543 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 695.0±65.0 °C at 760 mmHg .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as N-[2-(1H-INDOL-3-YL)ETHYL]-N’-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE, is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with 5-Hydroxytryptamine or serotonin being one of the most important signaling hormones . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that competitively inhibits both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . The compound’s interaction with its targets leads to the inhibition of the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation, pain, and fever. By inhibiting the COX enzymes, the compound reduces the production of these molecules, leading to its analgesic and anti-inflammatory effects .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine . Tryptamine, on the other hand, is a naturally occurring compound in the body and is a metabolite of tryptophan .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its analgesic and anti-inflammatory effects due to the inhibition of COX enzymes . This leads to a reduction in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)13-23-20(25)19(24)21-11-10-14-12-22-17-8-4-3-7-16(14)17/h2-9,12,22H,10-11,13H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVYEYVVOJSJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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